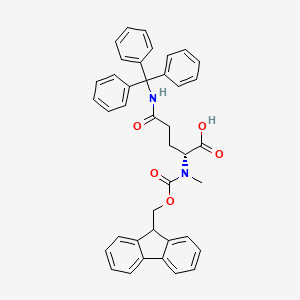

Fmoc-N-Me-D-Gln(Trt)-OH

Description

Significance of Modified Amino Acids in Peptide Research

The introduction of non-natural or modified amino acids into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. scielo.org.mxresearchgate.net These modifications can profoundly influence the peptide's structure, function, and pharmacokinetic profile.

Role of N-methylation in Peptide Design

N-methylation, the substitution of the amide proton with a methyl group, is a minimal yet impactful modification in peptide chemistry. nih.gov This seemingly small change can lead to significant improvements in a peptide's therapeutic potential. One of the primary benefits of N-methylation is the enhanced resistance to enzymatic degradation by proteases, which typically target the peptide backbone's amide bonds. scielo.org.mxresearchgate.net This increased stability translates to a longer half-life in biological systems. researchgate.net

Furthermore, N-methylation can modulate a peptide's conformation by restricting the rotation around the peptide bond and eliminating a hydrogen bond donor site. scielo.org.mxresearchgate.net This conformational constraint can lead to peptides with increased receptor affinity and specificity. nih.gov N-methylation also tends to increase the lipophilicity of peptides, which can improve their ability to cross cell membranes and enhance their oral bioavailability. nih.govrsc.org

Importance of D-Amino Acid Stereochemistry in Peptide Scaffolds

Naturally occurring amino acids are predominantly in the L-configuration. The incorporation of their non-natural mirror images, D-amino acids, into peptide chains offers several distinct advantages. lifetein.comwikipedia.org A key benefit is the significant increase in peptide stability against enzymatic degradation, as proteases are stereospecific for L-amino acids. lifetein.comjpt.com This resistance to proteolysis enhances the peptide's half-life and bioavailability. lifetein.com

The introduction of D-amino acids can also induce unique secondary structures and conformational rigidity in peptides. lifetein.com This can lead to novel biological activities and improved binding affinity for therapeutic targets. lifetein.com In some instances, D-peptides can even exhibit different biological functions compared to their L-counterparts. lifetein.comfrontiersin.org

Functionality of Orthogonal Protecting Group Strategies in Peptide Synthesis

The synthesis of peptides, especially those containing multiple reactive functional groups, relies heavily on the use of protecting groups. nih.gov An orthogonal protecting group strategy is a sophisticated approach that employs two or more different types of protecting groups that can be selectively removed under distinct chemical conditions without affecting the others. fiveable.menih.gov This allows for precise control over which part of the molecule reacts at each step of the synthesis. fiveable.me

This strategy is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the stepwise addition of amino acids to a growing peptide chain attached to a solid support. fiveable.mebiosynth.com Commonly used orthogonal pairs, such as Fmoc for the α-amino group and acid-labile groups for the side chains, allow for the selective deprotection and coupling of amino acids in a controlled manner. biosynth.comiris-biotech.de This approach is essential for the synthesis of complex peptides, including those with modifications like glycosylation or phosphorylation. nih.gov

Contextualizing Fmoc-N-Me-D-Gln(Trt)-OH as a Building Block

The compound this compound is a prime example of a sophisticated building block designed for advanced peptide synthesis. It combines the benefits of N-methylation and D-stereochemistry with a well-established orthogonal protecting group strategy.

Historical Development of Fmoc Chemistry in Peptide Synthesis

The journey of chemical peptide synthesis has been marked by the continuous development of more efficient and reliable methods. A major breakthrough was the introduction of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a technology that revolutionized the field. peptide.comresearchgate.net Initially, SPPS predominantly utilized the Boc (tert-butoxycarbonyl) protecting group for the temporary protection of the α-amino group, which required repetitive treatment with strong acid for its removal. biotage.com

In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis Carpino and Grace Han as a base-labile alternative. peptide.comnih.gov By the late 1970s, the Fmoc group was adapted for SPPS, offering a milder deprotection condition using a base like piperidine. biotage.comnih.gov This Fmoc/tBu (tert-butyl for side-chain protection) strategy gained widespread popularity due to its milder reaction conditions, which helped to minimize side reactions and preserve the integrity of sensitive peptide sequences. nih.govpublish.csiro.au The strong UV absorbance of the fluorenyl group also provided a convenient method for real-time monitoring of the coupling and deprotection steps. publish.csiro.au

Evolution of Protecting Group Strategies for Glutamine Residues

The side chain of glutamine contains an amide group that can be prone to undesirable side reactions during peptide synthesis, particularly dehydration to form a nitrile when activated with carbodiimide (B86325) reagents. peptide.com While glutamine can sometimes be used without side-chain protection, especially in the synthesis of shorter peptides, protecting the side-chain amide is often necessary for longer and more complex sequences to prevent this side reaction. peptide.com

In the context of Fmoc-based SPPS, the trityl (Trt) group has emerged as a preferred protecting group for the side-chain amide of glutamine. peptide.com The bulky Trt group effectively prevents the unwanted dehydration reaction. peptide.com It is labile to the final acid cleavage step used to release the peptide from the resin, yet stable to the basic conditions used for Fmoc group removal, making it a key component of the orthogonal protection scheme. iris-biotech.depeptide.com

Emergence of N-Methylated D-Amino Acid Derivatives in Chemical Biology Research

The use of N-methylated D-amino acid derivatives has become an increasingly important strategy in chemical biology for modulating the biological and physical properties of peptides. researchgate.netnih.gov N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, introduces significant conformational constraints and alters hydrogen bonding capabilities. researchgate.netrsc.org This modification can lead to a number of desirable outcomes for therapeutic peptides.

Key Research Findings:

Enhanced Proteolytic Stability: One of the primary advantages of incorporating N-methylated amino acids is the increased resistance of the peptide backbone to degradation by proteases. peptide.commdpi.com This is because the methyl group sterically hinders the approach of enzymes that would normally cleave the peptide bond. researchgate.net

Improved Pharmacokinetic Properties: N-methylation can enhance the oral bioavailability and cell permeability of peptides. researchgate.netpeptide.comresearchgate.net The increased lipophilicity and altered hydrogen bonding capacity resulting from N-methylation can facilitate passage across biological membranes. rsc.org

Conformational Control: The introduction of N-methyl groups restricts the conformational flexibility of the peptide backbone. researchgate.netrsc.org This can be used to stabilize specific secondary structures, such as β-turns or helices, which can be crucial for receptor binding and biological activity. rsc.org Research has shown that N-methylation can even induce the formation of β-sheet structures in linear peptides. rsc.org

Modulation of Biological Activity: By altering the conformation and stability of a peptide, N-methylation can fine-tune its biological activity. peptide.com This can lead to increased potency, altered receptor selectivity, or even the conversion of an agonist to an antagonist. peptide.com

Increased Solubility: In some cases, particularly with hydrophobic peptides, N-methylation can improve water solubility by disrupting aggregation-prone structures. peptide.com

The combination of N-methylation with D-amino acids further enhances these effects. D-amino acids themselves are not recognized by most endogenous proteases, thus contributing to increased peptide stability. researchgate.net When used together, these two modifications create peptides with significantly improved drug-like properties. Studies have shown that while D-amino acid substitution can greatly enhance serum stability, the addition of N-methylated amino acids also contributes to this effect. mdpi.com The strategic placement of N-methylated D-amino acids within a peptide sequence allows for precise control over its structure and function, making these derivatives powerful tools in the design of novel therapeutics and chemical probes for studying biological systems. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)/t36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAUSWDYZJQCPJ-PSXMRANNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Me D Gln Trt Oh

Strategies for N-Methylation of Glutamine Derivatives

The introduction of a methyl group onto the α-nitrogen of glutamine requires careful strategic planning to avoid side reactions and maintain stereochemical integrity. The side-chain amide of glutamine, protected here by a trityl (Trt) group, and the α-carboxyl group must be considered when devising a synthetic route. The methodologies discussed below are generally applicable to α-amino acids and can be adapted for the specific synthesis of Fmoc-N-Me-D-Gln(Trt)-OH from its non-methylated precursor, Fmoc-D-Gln(Trt)-OH.

Direct N-Methylation Approaches for α-Amino Acids

Direct N-methylation involves the substitution of the N-H proton on the α-amino group with a methyl group, typically via an SN2 reaction. This approach can be performed in solution or on a solid support.

Historically, solution-phase N-methylation was one of the earliest developed methods. A broadly applied method involves the use of sodium hydride and methyl iodide with N-acyl or N-carbamoyl protected amino acids. monash.edu For instance, an N-protected amino acid ester can be treated with a strong base to deprotonate the amide or carbamate nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide. Another classic approach utilizes silver oxide (Ag₂O) and methyl iodide, though this can be a lower-yielding method. monash.eduacs.org These protocols necessitate protection of the α-amino group with moieties other than Fmoc (such as Boc or Z) that can withstand the basic methylation conditions, followed by deprotection and subsequent introduction of the Fmoc group.

| Method | Protecting Group (N-α) | Base | Methylating Agent | Key Features |

| Benoiton Method | N-acyl, N-carbamoyl | Sodium Hydride (NaH) | Methyl Iodide (MeI) | Widely used; requires excess reagents. monash.edu |

| Silver Oxide Method | N-carbamoyl (e.g., Boc) | Silver Oxide (Ag₂O) | Methyl Iodide (MeI) | Milder conditions, but can have variable yields. monash.eduacs.org |

| Diazomethane | N-tosyl | N/A | Diazomethane (CH₂N₂) | Performed under neutral conditions but diazomethane is highly toxic and explosive. monash.edu |

This table summarizes common solution-phase N-methylation protocols for α-amino acids.

Performing N-methylation directly on a resin-bound peptide (solid-phase) is highly advantageous for incorporating N-methylated residues during solid-phase peptide synthesis (SPPS). acs.org This approach avoids the often-difficult coupling of sterically hindered N-methylated amino acid monomers. researchgate.net A common on-resin strategy involves a three-step sequence:

Protection/Activation: The terminal primary amine is reacted with a reagent, such as an o-nitrobenzenesulfonyl chloride, to form a sulfonamide. nih.gov This both protects the amine and acidifies the N-H proton.

Methylation: The sulfonamide is deprotonated with a base, and the resulting anion is alkylated with a methyl source.

Deprotection: The activating sulfonyl group is removed, typically by a thiol nucleophile like thiophenol or 2-mercaptoethanol, to reveal the secondary N-methyl amine. google.com

This sequence is designed to be orthogonal to standard Fmoc/tBu SPPS chemistry. google.com

| Parameter | Description | Common Reagents |

| Support | Solid resin used for peptide synthesis. | Wang resin, p-methylbenzhydryl amine resin. monash.edunih.gov |

| Activation | Protection of the N-terminal amine to facilitate methylation. | o-nitrobenzenesulfonyl (o-NBS) chloride, 2,4-dinitrobenzenesulfonyl chloride. google.com |

| Methylation | Introduction of the methyl group. | Dimethyl sulfate, Methyl iodide. nih.gov |

| Deprotection | Removal of the activating group. | Thiophenol, 2-mercaptoethanol with a base like DBU. nih.gov |

This table outlines the key components of solid-phase N-methylation techniques.

An optimized and highly efficient procedure for both solution and solid-phase N-methylation was developed by Biron and Kessler. nih.govacs.org This method is based on the use of the o-nitrobenzenesulfonyl (o-NBS) protecting group and is compatible with Fmoc-SPPS. The synthesis involves three main steps:

The α-amino group of an amino acid methyl ester is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

The resulting sulfonamide is N-methylated using dimethyl sulfate and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The methyl ester is cleaved. A key innovation in this method is the use of lithium iodide (LiI) for an SN2-type saponification, which effectively avoids the racemization that can occur with traditional base hydrolysis (e.g., with LiOH). nih.govacs.org

For on-resin applications, the o-NBS group is attached to the N-terminal amine of the peptide, followed by methylation and subsequent removal of the o-NBS group with 2-mercaptoethanol and DBU, leaving the N-methylated residue ready for the next coupling step. nih.govnih.gov This procedure has been optimized to be completed in as little as 35-40 minutes. acs.orgnih.gov

| Step | Reagents | Purpose | Reference |

| 1. Sulfonylation | o-NBS-Cl, Collidine or DMAP | Protection and activation of the α-amino group. | acs.orgnih.gov |

| 2. Methylation | Dimethyl sulfate, DBU | Introduction of the methyl group onto the sulfonamide nitrogen. | nih.govnih.gov |

| 3. Deprotection | 2-Mercaptoethanol, DBU | Removal of the o-NBS group to yield the N-methyl amine. | nih.govspringernature.com |

This table details the steps of the Biron-Kessler N-methylation procedure.

Synthesis via Oxazolidinone Intermediates

A powerful and racemization-free method for synthesizing N-methyl amino acids proceeds through a 5-oxazolidinone intermediate. acs.orgnih.gov This strategy involves the reaction of an N-protected amino acid, typically an N-carbamoyl derivative (like Z or Fmoc), with formaldehyde or paraformaldehyde under acidic catalysis to form a cyclic 5-oxazolidinone. researchgate.netresearchgate.net

The key step is the subsequent reductive cleavage of the oxazolidinone ring. This is commonly achieved with a reducing agent such as triethylsilane (TES) in the presence of trifluoroacetic acid (TFA). researchgate.net The reduction opens the ring to furnish the N-methylated amino acid derivative. This method has been successfully applied to a wide range of amino acids, including those with reactive side chains that require protection. nih.govresearchgate.net

| Stage | Description | Typical Reagents |

| Oxazolidinone Formation | Cyclization of an N-protected amino acid with formaldehyde. | Paraformaldehyde, Acid catalyst (e.g., TsOH). researchgate.net |

| Reductive Cleavage | Ring-opening reduction to yield the N-methyl product. | Triethylsilane (TES), Trifluoroacetic acid (TFA). researchgate.net |

This table provides a simplified overview of the synthesis of N-methyl amino acids via oxazolidinone intermediates.

Reductive Amination Routes to N-Methylated Amino Acids

Reductive amination is a versatile and direct route to N-methylated amino acids. acs.org The process involves the reaction of an amino acid's primary amine with formaldehyde to form a transient Schiff base (imine) intermediate. This intermediate is then reduced in situ to the corresponding N-methyl secondary amine. acs.orgrsc.org

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild and selectively reduces the imine in the presence of the aldehyde. nih.gov Other reduction systems include catalytic hydrogenation (H₂ over Pd/C) and the use of other borohydrides. acs.org This method can be applied to free amino acids or adapted for solid-phase synthesis, providing a convenient route to N-methylated peptides. nih.gov

| Reducing Agent | Conditions | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Formaldehyde, Acetic Acid | Mild and selective; widely used for both solution and solid-phase. nih.govnih.gov |

| Catalytic Hydrogenation | Formaldehyde, H₂, Pd/C catalyst | Effective but may not be compatible with other reducible functional groups. acs.org |

| Borane Complexes (e.g., BH₃·SMe₂) | N-formyl amino acid derivative | Reduces N-formyl group to N-methyl; avoids dimethylation. monash.edu |

This table compares different reducing agents used in the reductive amination route to N-methylated amino acids.

Stereoselective Methylation in D-Glutamine Derivatives

The introduction of a methyl group onto the α-amino group of D-glutamine derivatives with retention of the stereocenter's integrity is a critical step in the synthesis of this compound. Several methods have been developed for the N-methylation of amino acids, which can be adapted for this specific purpose. These methods aim to achieve high yields while minimizing racemization.

One common strategy involves the formation of an intermediate 5-oxazolidinone from the N-protected amino acid. This approach has been successfully applied to a wide range of amino acids. The formation of the oxazolidinone from an N-Fmoc protected amino acid, followed by reductive cleavage, can yield the desired N-methylated product. This method is advantageous as it often proceeds with a high degree of stereochemical retention.

Another established method is the Fukuyama-Mitsunobu reaction. This procedure involves the N-alkylation of a sulfonamide-protected amino acid with an alcohol under Mitsunobu conditions. This technique is known for its reliability and compatibility with various functional groups.

Direct alkylation of the Nα-amino group is also a viable route. This can be achieved using a methylating agent such as methyl iodide in the presence of a mild base. However, this approach requires careful optimization of reaction conditions to prevent over-methylation and racemization. On-resin methylation techniques have also been developed, which can be advantageous in the context of solid-phase peptide synthesis. nih.gov

The choice of methylation strategy often depends on the specific substrate and the protecting groups already in place. For a molecule like Fmoc-D-Gln(Trt)-OH, the steric bulk of the Fmoc and Trityl groups must be considered when selecting the methylation conditions.

Introduction and Manipulation of Protecting Groups

The successful synthesis of this compound hinges on the sequential and selective introduction and removal of protecting groups for the α-amino group and the side-chain amide of the glutamine residue.

Fmoc Group Installation for Nα-Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino functionality in peptide synthesis. Its popularity stems from its stability under acidic conditions and its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.

Trityl Group Introduction for Nδ-Protection of Glutamine Side Chain

The side-chain amide of glutamine is often protected to prevent potential side reactions during peptide synthesis, such as dehydration to a nitrile or cyclization to form pyroglutamate. The trityl (Trt) group is a bulky and acid-labile protecting group commonly employed for the protection of the glutamine side chain. The introduction of the Trityl group can be achieved by reacting the glutamine derivative with trityl chloride in the presence of a base. The use of the Trityl group also enhances the solubility of the protected amino acid in organic solvents. researchgate.net

Orthogonality of Fmoc and Trityl Protecting Groups

A key feature of the synthetic strategy is the orthogonality of the Fmoc and Trityl protecting groups. Orthogonal protecting groups are those that can be removed under different conditions without affecting each other. The Fmoc group is base-labile, while the Trityl group is acid-labile. This orthogonality allows for the selective deprotection of the Nα-amino group (removal of Fmoc) for chain elongation in peptide synthesis, while the side-chain Trityl group remains intact. The Trityl group is typically removed at the final stage of peptide synthesis using a strong acid cocktail, often containing trifluoroacetic acid (TFA).

Control of Racemization During Protecting Group Manipulation

The manipulation of protecting groups, particularly during the activation of the carboxylic acid for coupling reactions, can create opportunities for racemization at the α-carbon. The use of urethane-based protecting groups like Fmoc helps to suppress racemization. The mechanism of racemization often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.

To minimize racemization, several strategies are employed:

Use of Additives: The addition of coupling reagents such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming less reactive activated esters. acs.org

Choice of Coupling Reagents: The selection of the coupling reagent can significantly impact the extent of racemization. Reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly used, and their performance in minimizing racemization has been extensively studied. nih.gov

Control of Reaction Conditions: Factors such as temperature, solvent, and the nature of the base used can all influence the rate of racemization. Careful control of these parameters is crucial.

Overall Synthesis Pathways for this compound

A plausible synthetic pathway for this compound can be conceptualized based on established methodologies. One potential route starts from D-glutamic acid. google.com

A potential synthetic pathway is outlined in the table below:

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of α-amino and γ-carboxyl groups of D-glutamic acid | e.g., Boc anhydride for N-protection, followed by esterification of the γ-carboxyl group. | N-Boc-D-glutamic acid γ-ester |

| 2 | Amidation of the α-carboxyl group | Activation of the α-carboxyl group followed by reaction with ammonia. | N-Boc-D-iso-glutamine γ-ester |

| 3 | Protection of the side-chain amide | Reaction with trityl chloride in the presence of a base. | N-Boc-D-Gln(Trt)-OH γ-ester |

| 4 | Deprotection of the γ-carboxyl group | Selective hydrolysis of the ester. | N-Boc-D-Gln(Trt)-OH |

| 5 | N-methylation of the α-amino group | A stereoselective methylation method (e.g., via oxazolidinone formation or Fukuyama-Mitsunobu reaction). | N-Boc-N-Me-D-Gln(Trt)-OH |

| 6 | Deprotection of the α-amino group | Removal of the Boc group under acidic conditions. | H-N-Me-D-Gln(Trt)-OH |

| 7 | Installation of the Fmoc group | Reaction with Fmoc-OSu or Fmoc-Cl in the presence of a base. | This compound |

An alternative pathway could involve the N-methylation of a pre-formed Fmoc-D-Gln(Trt)-OH derivative:

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Synthesis of Fmoc-D-Gln(Trt)-OH | Following a similar route as the initial steps of the first pathway, but with Fmoc protection instead of Boc. A known patent describes a route from D-glutamic acid. google.com | Fmoc-D-Gln(Trt)-OH |

| 2 | Stereoselective N-methylation | Direct methylation of the Fmoc-protected amine using a suitable methylating agent and conditions that minimize racemization and avoid cleavage of the protecting groups. | This compound |

The choice of the specific pathway and the reaction conditions for each step would require careful optimization to ensure high yields and purity of the final product while maintaining the desired stereochemistry.

Multi-step Convergent and Linear Synthesis Routes

The production of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. youtube.com

Linear Synthesis: In a linear synthesis, the molecule is assembled in a stepwise manner, with reactions performed sequentially on a starting material. youtube.comwikipedia.org For this compound, a plausible linear route would begin with D-glutamic acid. This process would involve a series of protection, activation, and modification steps.

A hypothetical linear pathway could be:

Side-chain protection: The γ-carboxyl group of D-glutamic acid is first protected to prevent side reactions.

Amide formation: The protected D-glutamic acid is then converted to D-glutamine.

Trityl group introduction: The amide nitrogen of the D-glutamine side chain is protected with a trityl (Trt) group.

N-methylation: The α-amino group is methylated. This is a critical step, often achieved using reagents like methyl iodide with a suitable base. monash.edu

Fmoc group introduction: Finally, the N-methylated α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

For this compound, a convergent approach might involve:

Fragment 1 Synthesis: Preparation of N-methyl-D-glutamine. This could potentially be synthesized from D-glutamate and methylamine. researchgate.net

Fragment 2 Synthesis: Preparation of the trityl-protected glutamine side chain.

Assembly: These fragments are then combined, followed by the introduction of the Fmoc group.

Efficiency and Yield Considerations in Laboratory Synthesis

The efficiency and yield of this compound synthesis are influenced by several factors, including the chosen synthetic route, reaction conditions, and purification methods. The N-methylation step is often one of the most challenging.

One of the most effective methods for N-methylation of amino acids is the Biron-Kessler method, which is based on the work of Fukuyama and involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS). nih.gov This makes the remaining NH group acidic and susceptible to methylation. nih.gov An alternative, widely applied method involves the use of sodium hydride and methyl iodide to N-methylate N-acyl or N-carbamoyl protected amino acids. monash.edu

The table below summarizes typical yields for key reaction types in the synthesis of protected N-methylated amino acids, based on findings for similar compounds.

| Reaction Step | Reagents/Method | Reported Yield | Reference |

|---|---|---|---|

| N-Methylation (Solid Phase) | Biron-Kessler method (o-NBS protection, then methylation) | High yield and purity | nih.gov |

| N-Methylation (Solution Phase) | Sodium Hydride / Methyl Iodide | Near quantitative | monash.edu |

| Carboxyl Protection (as Benzhydryl Ester) | Diphenyldiazomethane | Quantitative | researchgate.net |

| Cleavage from 2-CTC Resin | 1% TFA in DCM | High yield | nih.gov |

The data in this table is interactive. Click on the headers to sort.

Achieving high yields requires careful optimization of each step, from the choice of protecting groups to the purification of intermediates. For instance, the use of the trityl group for the glutamine side chain not only protects it but also improves the solubility of the final product in organic solvents commonly used in peptide synthesis. advancedchemtech.compeptide.com

Reusable Solid Support Methodologies in Fmoc-N-Me-AA-OH Synthesis

Solid-phase synthesis offers significant advantages for preparing Fmoc-N-methylated amino acids, including simplified purification and the potential for automation. A notable advancement in this area is the use of reusable solid supports, such as 2-chlorotrityl chloride (2-CTC) resin. nih.gov This resin serves as a temporary protecting group for the carboxylic acid, allowing for reactions to be carried out on the solid support before the final product is cleaved off. nih.govmdpi.com

The general procedure using a 2-CTC resin involves the following steps:

Loading: The initial Fmoc-amino acid is attached to the 2-CTC resin.

Fmoc Deprotection: The Fmoc group is removed to expose the primary amine.

N-methylation: The N-methylation reaction is performed on the resin-bound amino acid. A common method is the Biron-Kessler approach, which involves:

Protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS).

Methylation of the resulting sulfonamide using a methylating agent like dimethyl sulfate or methyl iodide. nih.gov

Removal of the o-NBS group to reveal the N-methylated amine. nih.gov

Fmoc Re-protection: The newly formed secondary amine is protected with an Fmoc group.

Cleavage: The final Fmoc-N-Me-AA-OH product is cleaved from the resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). nih.gov This mild condition ensures that acid-labile side-chain protecting groups (like Trityl) remain intact. nih.gov

After cleavage, the 2-CTC resin can be recovered, washed, and reactivated for reuse, making the process more cost-effective and environmentally friendly.

The table below outlines the key stages of synthesis on a reusable solid support.

| Stage | Description | Key Reagents |

|---|---|---|

| 1. Resin Loading | The C-terminus of the initial amino acid is covalently attached to the 2-CTC resin. | Fmoc-AA-OH, DIPEA, DCM |

| 2. N-Methylation | The amino acid, now anchored to the resin, undergoes N-methylation. | o-NBS-Cl, Methylating agent (e.g., Dimethyl sulfate), Base |

| 3. Final Protection | The N-methylated amine is protected with the Fmoc group. | Fmoc-OSu or Fmoc-Cl |

| 4. Cleavage | The final product is cleaved from the resin, which can then be recycled. | 1% TFA in DCM |

The data in this table is interactive. Click on the headers to sort.

This solid-phase approach provides a practical and efficient route for the synthesis of various Fmoc-N-methylated amino acids, which are otherwise expensive and not widely available commercially. nih.govnih.gov

Incorporation of Fmoc N Me D Gln Trt Oh in Peptide Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Gln(Trt)-OH is a valuable building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for introducing N-methylated D-glutamine residues. The Fmoc group provides temporary protection of the α-amino group, while the acid-labile trityl (Trt) group protects the side-chain amide of glutamine, preventing undesirable side reactions during synthesis. The use of the Trt group for side-chain protection is advantageous as it offers good solubility in common organic solvents used in SPPS.

The primary challenge in utilizing this compound lies in achieving efficient coupling to the growing peptide chain. The steric bulk of the N-methyl group significantly slows down the acylation reaction, necessitating the use of specialized coupling strategies and reagents to ensure high yields and prevent the formation of deletion sequences.

The successful incorporation of this compound requires robust activation of its carboxylic acid to overcome the steric hindrance posed by the N-methyl group. Standard coupling conditions are often insufficient, leading to incomplete reactions.

Uronium/aminium and phosphonium salt-based coupling reagents are highly effective for activating sterically hindered N-methylated amino acids. These reagents react with the carboxylic acid of this compound to form highly reactive activated esters in situ.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a particularly effective coupling reagent for N-methylated amino acids. It forms a highly reactive OAt-ester, and its performance is enhanced by the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole) are also considered powerful reagents for difficult couplings, including those involving N-methylated residues. nih.gov PyAOP, in particular, is noted for its high efficiency in these challenging coupling reactions. iris-biotech.de The combination of PyBOP with HOAt is often more effective than with HOBt for coupling sterically hindered amino acids.

DIC/HOAt (N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole) represents a carbodiimide-based approach. While carbodiimides alone are often not sufficient for N-methylated amino acids, the addition of HOAt significantly enhances the coupling efficiency by forming a more reactive activated ester and minimizing side reactions.

| Coupling Reagent | Class | Key Features for N-Methylated Amino Acids |

| HATU | Uronium/Aminium Salt | Forms highly reactive OAt-esters, fast reaction kinetics. peptide.com |

| PyAOP | Phosphonium Salt | Highly effective for sterically hindered couplings, including N-methylated residues. nih.goviris-biotech.de |

| PyBOP/HOAt | Phosphonium Salt/Additive | HOAt enhances reactivity compared to HOBt for difficult couplings. nih.gov |

| DIC/HOAt | Carbodiimide (B86325)/Additive | HOAt addition is crucial for activating N-methylated amino acids. |

An alternative strategy for activating this compound is its conversion to a highly reactive amino acid chloride. This can be achieved using reagents like triphosgene (bis(trichloromethyl) carbonate). The in situ generation of the acyl chloride provides a powerful acylating agent that can overcome the steric hindrance of the N-methyl group. This method has been successfully applied to the synthesis of peptides containing multiple N-methylated residues. researchgate.netgoogle.com However, this approach requires careful control of reaction conditions to avoid side reactions.

The primary factor complicating the incorporation of this compound is steric hindrance. The presence of the methyl group on the amide nitrogen hinders the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, and vice-versa. This steric clash significantly reduces the rate of peptide bond formation compared to non-methylated amino acids. cem.com

Factors that further exacerbate this issue include:

Coupling to another N-methylated residue: The coupling of two consecutive N-methylated amino acids is particularly challenging due to the increased steric bulk at the reaction site. peptide.com

Bulky adjacent side chains: Sterically demanding side chains on adjacent residues can further impede the coupling reaction.

To mitigate the effects of steric hindrance, extended coupling times, double coupling cycles, and the use of microwave-enhanced SPPS are often employed in addition to potent coupling reagents. cem.com

The removal of the temporary Fmoc protecting group is a critical step that is repeated throughout the synthesis. The deprotection conditions must be efficient and selective, without affecting the acid-labile Trt side-chain protecting group or the peptide-resin linkage.

The standard and most widely used method for Fmoc deprotection is treatment with a solution of a secondary amine base in a polar aprotic solvent.

Piperidine: A 20% solution of piperidine in N,N-dimethylformamide (DMF) is the conventional reagent for Fmoc removal. iris-biotech.dersc.org The deprotection occurs via a β-elimination mechanism. Typically, two treatments are performed to ensure complete removal of the Fmoc group. scielo.org.mx

4-Methylpiperidine: As an alternative to piperidine, 4-methylpiperidine can be used with comparable efficiency. iris-biotech.denih.gov It offers the advantage of not being a controlled substance in some jurisdictions, which can simplify procurement and handling. iris-biotech.de A 20% solution in DMF is also commonly used for this reagent. scielo.org.mxnih.gov

The reaction times for Fmoc removal are generally short, often in the range of 5 to 20 minutes per treatment, to ensure efficient deprotection without causing unwanted side reactions.

| Deprotection Reagent | Typical Concentration | Key Characteristics |

| Piperidine | 20% in DMF | The standard and most common reagent for Fmoc removal. iris-biotech.dersc.org |

| 4-Methylpiperidine | 20% in DMF | An efficient alternative to piperidine, not a controlled substance. iris-biotech.denih.gov |

Deprotection Schemes Compatible with this compound

Trityl Group Cleavage Conditions and Selectivity

The trityl (Trt) protecting group on the side-chain amide of the glutamine residue in this compound is characterized by its acid lability. The cleavage of this group is a critical step in peptide synthesis and can be achieved under a range of acidic conditions, allowing for selectivity based on the desired outcome of the synthesis. The selection of the cleavage cocktail is determined by whether a fully deprotected peptide or a protected peptide fragment is the target product.

For complete deprotection of the peptide, including the Trt group, a strong acid treatment is typically employed post-synthesis. A common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA), usually around 95%, mixed with scavengers. Scavengers such as water, triisopropylsilane (TIS), or triethylsilane (TES) are crucial to quench the reactive trityl cations that are released, thereby preventing side reactions like the re-alkylation of sensitive residues such as tryptophan or tyrosine. thermofisher.comresearchgate.net The resin may turn a deep yellow color during this process, which is indicative of the formation of the stable trityl carbonium ion chromophore. thermofisher.com

Selective cleavage of the Trt group while other acid-labile protecting groups (e.g., Boc, tBu) remain intact is also possible due to the Trityl group's heightened acid sensitivity. Very mild acidic conditions can be employed for this purpose. For instance, a solution of 1% TFA in dichloromethane (DCM) is often sufficient to remove the Trt group, especially from highly acid-labile resins like 2-chlorotrityl (2-ClTrt) resin. sigmaaldrich.comsigmaaldrich.com This selectivity allows for on-resin modification of the now-exposed glutamine side chain. The cleavage in this case is an equilibrium process, and therefore, the use of silane scavengers or performing the reaction in a continuous flow setup can help to drive the reaction to completion by capturing the liberated trityl cations. sigmaaldrich.com

Alternatively, cleavage of the peptide from a hyper-acid-sensitive resin like 2-chlorotrityl chloride resin can be achieved under non-TFA conditions to yield a fully protected peptide fragment where the Gln(Trt) side-chain protection is retained. A mixture of hexafluoroisopropanol (HFIP) and DCM (typically 1:4 v/v) can be used for this purpose. researchgate.net While HFIP is a weak acid, it is potent enough to facilitate the solvolytic cleavage from the resin without significantly affecting the Trt group on the glutamine side chain or other tert-butyl based protecting groups, provided the exposure time is controlled. researchgate.net

Table 1: Trityl Group Cleavage Conditions

| Reagent Cocktail | Condition | Selectivity | Application |

|---|---|---|---|

| 95% TFA / Scavengers (e.g., H₂O, TIS) | 1-3 hours, Room Temp | Non-selective; removes Trt and other acid-labile groups (Boc, tBu) | Final deprotection of the peptide. thermofisher.comadvancedchemtech.com |

| 1% TFA in DCM with TIS or TES | Multiple short treatments (e.g., 2 min each) | Selective for Trt, Mmt, and Mtt groups; other groups like Boc, tBu are retained. sigmaaldrich.com | On-resin side-chain modification. |

| Acetic Acid / TFE / DCM | Variable | Cleavage from 2-ClTrt resin with retention of side-chain protecting groups. researchgate.net | Synthesis of protected peptide fragments. |

| HFIP / DCM (1:4 v/v) | Short treatment (e.g., 30 min) | Cleavage from 2-ClTrt resin with minimal loss of Trt group. researchgate.net | Synthesis of protected peptide fragments. |

Management of Side Reactions in SPPS

Minimizing Diketopiperazine Formation

Diketopiperazine (DKP) formation is a significant side reaction in Solid-Phase Peptide Synthesis (SPPS), particularly when incorporating N-methylated amino acids like N-Me-D-Gln. researchgate.netnih.gov This intramolecular cyclization occurs at the dipeptidyl stage after the removal of the N-terminal Fmoc group, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide (a 2,5-diketopiperazine). nih.govacs.org This results in truncation of the desired peptide sequence. The presence of an N-methyl group on the second amino acid from the resin is known to significantly enhance the rate of DKP formation due to its propensity to favor the cis-amide bond conformation, which is a prerequisite for the cyclization reaction. acs.org

Several strategies have been developed to suppress this problematic side reaction:

Use of Sterically Hindered Resins: Employing resins with bulky linkers, such as the 2-chlorotrityl chloride (CTC) resin, is a primary strategy to mitigate DKP formation. The steric hindrance provided by the trityl group of the resin physically impedes the N-terminal amino group of the dipeptide from attacking the ester linkage to the resin, thereby reducing the likelihood of cyclization and cleavage. researchgate.netacs.org

Modification of Fmoc Deprotection Conditions: The base-mediated Fmoc deprotection step is the trigger for DKP formation. nih.gov Standard conditions using 20% piperidine in dimethylformamide (DMF) can lead to substantial DKP formation. nih.gov Alternative, less basic, or kinetically faster deprotection cocktails have been shown to be effective. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been demonstrated to drastically reduce DKP formation compared to conventional piperidine/DMF mixtures. nih.govacs.org This is attributed to a combination of faster Fmoc removal and different basicity profiles, which disfavors the intramolecular cyclization pathway.

Table 2: Comparison of Fmoc Deprotection Reagents on DKP Formation

| Deprotection Reagent | DKP Formation (%) | Reference |

|---|---|---|

| 20% Piperidine in DMF | High (e.g., 13.8% in a model system) | nih.gov |

| 5% Piperazine in DMF or NMP | Significantly Reduced (e.g., <4% in a model system) | nih.govacs.org |

| 2% DBU, 5% Piperazine in NMP | Drastically Reduced (e.g., 3.6% in a model system) | nih.govacs.org |

Coupling of Dipeptide Units: Another effective, albeit more synthetically demanding, approach is to bypass the susceptible dipeptidyl-resin stage altogether. This is achieved by pre-forming the dipeptide unit in solution and then coupling it to the resin-bound amino acid. While this method effectively prevents DKP formation, it carries the risk of epimerization at the C-terminal residue of the dipeptide during the activation step. nih.gov

Addressing Truncation and Deletion Sequences

The incorporation of this compound into a growing peptide chain can be challenging due to the steric hindrance posed by both the N-methyl group and the bulky Trt side-chain protection. This steric hindrance can lead to incomplete or slow coupling reactions. researchgate.net If the coupling reaction does not go to completion, a portion of the N-terminal amines on the resin-bound peptide chains will remain unreacted. In the subsequent synthesis cycle, these unreacted sites will be deprotected and coupled with the next amino acid, leading to deletion sequences, where one or more amino acids are missing from the final product. Truncation sequences arise when these unreacted chains are permanently blocked from further elongation.

A primary strategy to manage these failure sequences is the implementation of a capping step. nih.gov After the coupling of the sterically hindered N-methylated amino acid, the peptide resin is treated with a highly reactive, non-bulky acylating agent, most commonly acetic anhydride, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) or pyridine. nih.gov This procedure acetylates any unreacted N-terminal amines. The resulting N-acetylated peptides (truncated sequences) are unable to participate in subsequent coupling steps. These capped sequences are generally easier to separate from the desired full-length peptide during the final purification process by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), as their physicochemical properties are significantly different. nih.gov

To minimize the initial cause of truncation and deletion, which is incomplete coupling, several measures can be taken:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help increase the yield.

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents can drive the reaction closer to completion. researchgate.net

Use of Potent Coupling Reagents: Employing highly reactive coupling reagents, such as phosphonium or uronium salts, can improve the efficiency of coupling sterically demanding residues (see section 3.2.1).

Monitoring the completeness of the coupling reaction using qualitative tests like the ninhydrin (Kaiser) test is crucial, although it should be noted that this test does not work for secondary amines like N-methylated amino acids. Alternative tests must be used to monitor the disappearance of the preceding primary amine.

Control of Epimerization during Coupling

Epimerization, the change in the configuration of a chiral center, is a critical side reaction in peptide synthesis that can compromise the biological activity of the final peptide. nih.gov The α-carbon of an amino acid is susceptible to epimerization during the carboxyl group activation and coupling steps. N-methylated amino acids can be particularly prone to epimerization. The process is base-catalyzed and occurs via the formation of an enolate intermediate. Factors that increase the risk of epimerization include the use of strong bases, prolonged activation times, and slow coupling reactions, which can be the case with sterically hindered residues like this compound. nih.gov

To maintain the stereochemical integrity of the D-configuration of this compound during its incorporation, specific coupling strategies are employed:

Choice of Coupling Reagent and Additives: Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in combination with racemization-suppressing additives. bachem.com 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are highly effective at minimizing epimerization by forming active esters that are less prone to racemization than other activated species. u-tokyo.ac.jp Phosphonium and uronium/aminium salt reagents like PyBOP, HBTU, and HATU are also widely used, but they require the presence of a non-nucleophilic base, which can increase the risk of epimerization. bachem.com Reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to mediate amide bond formation with very low levels of epimerization. peptide.com

Base Selection: When a base is required for the coupling reaction, its strength is a critical factor. Strong bases like DIPEA can promote epimerization. The use of a weaker, sterically hindered base, such as sym-collidine, is often recommended to reduce this side reaction. bachem.comresearchgate.net

Addition of Copper(II) Salts: The inclusion of CuCl₂ in the coupling mixture has been shown to be an effective method for suppressing epimerization, particularly in carbodiimide-mediated couplings. nih.gov The copper ions are thought to chelate with the reacting species, thereby preventing the formation of the oxazolone intermediate that is a key pathway for racemization. nih.gov

Reaction Conditions: Conducting coupling reactions at lower temperatures can also help to reduce the rate of epimerization. u-tokyo.ac.jp Additionally, minimizing the pre-activation time before adding the activated amino acid to the resin-bound peptide can limit the window of opportunity for the activated species to epimerize. nih.gov

Table 3: Strategies to Control Epimerization

| Strategy | Method | Rationale |

|---|---|---|

| Coupling Reagent Selection | Use DIC with additives like HOBt or HOAt. u-tokyo.ac.jp | Forms active esters that are less susceptible to racemization. |

| Employ low-epimerization reagents like DEPBT. peptide.com | The mechanism of activation is inherently less prone to causing epimerization. | |

| Base Selection | Use weaker bases like sym-collidine instead of DIPEA. bachem.comresearchgate.net | Reduces the rate of base-catalyzed enolization. |

| Additives | Add CuCl₂ to the coupling reaction. nih.gov | Chelation by copper ions suppresses the oxazolone formation pathway. |

| Reaction Conditions | Perform coupling at lower temperatures. u-tokyo.ac.jp | Decreases the rate of the epimerization reaction. |

| Minimize pre-activation time. nih.gov | Reduces the time the activated amino acid is exposed to conditions that promote epimerization. |

Application in Solution-Phase Peptide Synthesis

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide segments that may be difficult to assemble on a solid support. The use of this compound is also applicable in solution-phase strategies.

The primary advantage of using the Trt-protected derivative, Fmoc-Gln(Trt)-OH, and by extension its N-methylated counterpart, in solution-phase synthesis is its significantly enhanced solubility in common organic solvents like DMF and DCM compared to the unprotected Fmoc-Gln-OH. advancedchemtech.com This improved solubility is crucial for maintaining homogeneous reaction conditions, which is essential for efficient coupling and monitoring reaction progress.

Furthermore, the Trt group on the side-chain amide prevents a key side reaction associated with glutamine during the activation of its carboxyl group, namely the dehydration of the amide to a nitrile. This side reaction is particularly problematic when carbodiimide reagents are used for activation. advancedchemtech.com By protecting the side-chain amide, the integrity of the glutamine residue is preserved throughout the synthesis.

In a typical solution-phase segment condensation strategy, a protected peptide fragment containing C-terminal N-Me-D-Gln(Trt)-OH would be synthesized and purified. The N-terminal Fmoc group would then be removed, and the resulting peptide fragment would be coupled to another protected peptide fragment with an activated C-terminus. The choice of coupling reagents and conditions is critical to ensure high yields and minimize epimerization, a significant concern in fragment condensation. bachem.com

Coupling Reagents and Conditions for Solution-Phase Synthesis

The selection of an appropriate coupling reagent is paramount for successful peptide bond formation in solution-phase synthesis, especially when dealing with sterically hindered N-methylated amino acids. The goal is to achieve high coupling efficiency while minimizing side reactions, particularly epimerization.

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent for solution-phase synthesis. peptidescientific.com It is typically used with additives like HOBt or HOAt to suppress racemization. bachem.com A major drawback of DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents. However, in solution-phase synthesis, this can be an advantage as the DCU often precipitates and can be removed by filtration. bachem.compeptidescientific.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also used, especially when aqueous workup procedures are planned, as the corresponding urea byproduct is water-soluble. bachem.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective, particularly for difficult couplings involving N-methylated or other sterically hindered amino acids. peptide.compeptidescientific.com They generate active esters in the presence of a tertiary base (e.g., DIPEA or N-methylmorpholine, NMM) and are known for their high reactivity and chemoselectivity. peptidescientific.com The byproducts are generally soluble in common organic solvents and are removed during workup and purification.

Aminium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analog (TBTU), as well as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are among the most popular and efficient coupling reagents for both solid-phase and solution-phase synthesis. peptidescientific.com HATU, in particular, reacts faster and is associated with less epimerization than HBTU, making it a preferred choice for challenging couplings. peptide.comacs.org These reagents also require the addition of a non-nucleophilic base for activation. peptidescientific.com

General coupling conditions in solution-phase synthesis involve dissolving the N-terminally protected amino acid (or peptide fragment) and the C-terminally protected amino acid (or peptide fragment) in a suitable aprotic solvent such as DMF, DCM, or NMP. The coupling reagent, any necessary additives, and a base (if required) are added, often at a reduced temperature (e.g., 0 °C) to minimize epimerization, before the reaction is allowed to warm to room temperature. Progress is typically monitored by chromatographic techniques like TLC or HPLC.

Table 4: Common Coupling Reagents for Solution-Phase Synthesis

| Reagent Class | Example(s) | Base Required | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | No (unless coupling a salt) | Cost-effective; DCU/DIU byproduct; low epimerization with HOBt/HOAt. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Yes (e.g., DIPEA, NMM) | High reactivity; effective for N-methylated amino acids; soluble byproducts. peptide.compeptidescientific.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Yes (e.g., DIPEA, NMM) | Very efficient and fast; HATU is superior for difficult couplings with low epimerization. peptide.compeptidescientific.comacs.org |

| Other | DEPBT | Yes (e.g., DIPEA) | Exhibits remarkable resistance to racemization; good for fragment coupling. bachem.compeptide.com |

Advantages for Scaled-Up Synthesis of Modified Peptides

The industrial-scale production of complex, modified peptides presents numerous challenges, including issues with solubility, aggregation, and side reactions. The unique structural features of this compound directly address several of these critical hurdles, making it a valuable building block for scaled-up synthesis.

A primary advantage of utilizing the trityl (Trt) protecting group for the side chain of glutamine is the significant enhancement of solubility. advancedchemtech.comrsc.org Unprotected or poorly protected glutamine residues can lead to the formation of insoluble peptide chains, a major obstacle in large-scale solid-phase peptide synthesis (SPPS). The bulky Trt group disrupts interchain hydrogen bonding, which is a primary cause of aggregation, thereby maintaining the solubility of the growing peptide chain in common organic solvents used in synthesis, such as dimethylformamide (DMF). advancedchemtech.com This improved solubility is crucial for efficient and consistent synthesis on an industrial scale, where reaction kinetics and reagent accessibility are paramount.

Furthermore, the Trt group effectively prevents a common side reaction associated with glutamine residues: the dehydration of the side-chain amide. This reaction, which can be particularly problematic during the activation step with carbodiimide reagents, leads to the formation of a nitrile impurity that is often difficult to separate from the target peptide. advancedchemtech.com By protecting the side-chain amide, Fmoc-Gln(Trt)-OH ensures a cleaner synthesis, resulting in a higher purity of the crude peptide and simplifying downstream purification processes. advancedchemtech.com This is a significant consideration in large-scale manufacturing where purification can be a major bottleneck and cost driver. bachem.com

The N-methylation of the peptide backbone introduces a conformational constraint that can be beneficial for the peptide's biological activity and metabolic stability. nih.gov However, the coupling of amino acids to an N-methylated residue is notoriously difficult due to steric hindrance. While this remains a challenge, the use of high-quality this compound, in conjunction with optimized coupling reagents and protocols, allows for the efficient incorporation of this modification. nih.gov The development of specialized reagents and automated synthesis platforms has further mitigated these challenges, making the large-scale production of N-methylated peptides more feasible. bachem.comthermofisher.com

Detailed Research Findings

While specific, direct comparative studies on the large-scale synthesis performance of this compound are not extensively published in peer-reviewed literature, the well-documented advantages of its constituent parts—the Trt protection for glutamine and N-methylation—provide a strong basis for its utility.

Research has consistently shown that the use of Trt-protected glutamine leads to significantly purer crude peptides compared to unprotected glutamine. advancedchemtech.com Studies on the synthesis of "difficult" peptides, which are prone to aggregation, have demonstrated that modifications preventing secondary structure formation, such as those provided by the bulky Trt group, are crucial for successful synthesis. nih.gov

Furthermore, investigations into the synthesis of N-methyl-rich peptides have highlighted the challenges associated with these modifications, including difficult coupling steps and potential side reactions during cleavage. nih.gov However, these studies also underscore the importance of high-quality, well-protected building blocks and optimized reaction conditions to overcome these hurdles. The development of advanced coupling reagents has been instrumental in improving the efficiency of incorporating sterically hindered N-methylated amino acids. nih.gov

The following interactive data tables summarize the conceptual advantages and expected outcomes of incorporating this compound in scaled-up peptide synthesis based on the established benefits of its components.

Table 1: Impact of Trt Protection on Scaled-Up Glutamine-Containing Peptide Synthesis

| Parameter | Without Trt Protection | With Trt Protection (Fmoc-Gln(Trt)-OH) | Anticipated Advantage in Scale-Up |

| Solubility | Low, prone to aggregation | High | Improved reaction kinetics, reduced reactor fouling |

| Purity of Crude Peptide | Lower, presence of dehydration byproducts | Higher, prevention of nitrile formation | Simplified and more efficient purification |

| Overall Yield | Often reduced due to incomplete reactions and purification losses | Generally higher | Increased process efficiency and cost-effectiveness |

| Process Robustness | Less reliable, batch-to-batch variability | More consistent and reproducible | Predictable manufacturing outcomes |

Table 2: Considerations for N-Methylation in Scaled-Up Peptide Synthesis

| Feature | Implication in Scaled-Up Synthesis | Mitigation Strategy |

| Steric Hindrance | Slower and less efficient coupling reactions | Use of specialized, highly efficient coupling reagents (e.g., phosphonium or uronium salts) and optimized reaction conditions (e.g., elevated temperature). |

| Conformational Effects | Can disrupt secondary structures, potentially reducing aggregation | This is often a desired effect, contributing to improved synthesis of difficult sequences. |

| Cleavage Stability | N-methylated peptide bonds can be susceptible to acid-catalyzed cleavage under harsh conditions. | Careful optimization of cleavage cocktails and duration. |

| Pharmacokinetic Benefits | Increased metabolic stability and cell permeability of the final peptide. | A primary driver for incorporating N-methylation, justifying the additional synthetic complexity. |

Conformational and Structural Implications of Incorporating Fmoc N Me D Gln Trt Oh

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation, the substitution of the amide proton with a methyl group, profoundly impacts the conformational flexibility of the peptide backbone. This modification is a key feature of many naturally occurring cyclic peptides with excellent pharmacokinetic profiles, such as cyclosporine. nih.gov The introduction of a methyl group on the nitrogen atom of the peptide bond induces significant steric hindrance and eliminates the hydrogen bond donor capability of the amide nitrogen.

The presence of the N-methyl group restricts the rotation around the Cα-C bond (ψ angle) and the C-N bond (ω angle) of the peptide backbone. This steric clash with adjacent residues limits the accessible conformational space, leading to a more rigid peptide structure. mdpi.comsemanticscholar.org Studies on various N-methylated peptides have consistently demonstrated a reduction in conformational heterogeneity. researchgate.net This increased rigidity can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and specificity for a target receptor. The degree of conformational restriction is dependent on the specific location and the stereochemistry of the N-methylated residue within the peptide sequence. nih.gov

Table 1: Effects of N-Methylation on Peptide Backbone Dihedral Angles

| Dihedral Angle | Typical Range (Non-methylated) | Expected Range (N-methylated) | Implication |

|---|---|---|---|

| Phi (Φ) | -180° to +180° | Restricted | Reduced flexibility |

| Psi (Ψ) | -180° to +180° | Restricted | Reduced flexibility |

| Omega (ω) | ~180° (trans) | Increased propensity for cis (~0°) | Altered backbone geometry |

A critical consequence of N-methylation is the removal of the amide proton, which acts as a hydrogen bond donor in the formation of secondary structures like α-helices and β-sheets. nih.gov This elimination disrupts the conventional hydrogen bonding patterns that stabilize these structures. nih.gov However, the carbonyl oxygen of the N-methylated residue can still act as a hydrogen bond acceptor. This alteration in hydrogen bonding capability can lead to the formation of alternative non-canonical secondary structures and turns. In cyclic peptides, N-methylation can favor the formation of intramolecular hydrogen bonds by promoting specific turns, which can shield the polar amide groups from the solvent and enhance membrane permeability. nih.gov

Stereochemical Influence of D-Glutamine Residue

The incorporation of a D-amino acid, such as D-glutamine, introduces a mirror-image stereochemistry at the α-carbon compared to the naturally occurring L-amino acids. libretexts.org This inversion of stereochemistry has profound consequences for the local and global conformation of the peptide.

Table 2: Influence of D-Amino Acid Incorporation on Peptide Secondary Structures

| Secondary Structure | Effect of D-Amino Acid | Conformational Outcome |

|---|---|---|

| α-Helix | Destabilizing | Disruption of right-handed helix |

| β-Sheet | Disrupts regular twist | Can induce turns and alter sheet topology |

| β-Turn | Promotes specific turn types (e.g., Type II') | Induces changes in chain direction |

The altered three-dimensional structure resulting from the presence of a D-glutamine residue can have significant implications for peptide-receptor interactions. Since the binding of a peptide to its receptor is highly dependent on the precise spatial arrangement of its pharmacophoric groups, the conformational changes induced by the D-amino acid can either enhance or diminish binding affinity. By introducing a D-residue, novel peptide conformations can be accessed that may fit a receptor binding pocket more effectively than the native L-peptide. Furthermore, the altered orientation of the D-glutamine side chain can lead to new interactions with the receptor or avoid steric clashes, potentially increasing binding specificity and potency. The incorporation of D-amino acids is a widely used strategy in peptidomimetic design to create analogs with improved biological activity and stability.

Role of Trityl Protection in Peptide Intermediate Structure

The incorporation of Fmoc-N-Me-D-Gln(Trt)-OH into a peptide sequence introduces a side-chain protecting group, the trityl (Trt) group, which has profound effects on the conformational and structural properties of peptide intermediates. The trityl group, a triphenylmethyl moiety, is exceptionally bulky and hydrophobic. In the context of solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, the Trt group is favored for protecting the side-chain amide of glutamine (Gln) and asparagine (Asn). Its acid-labile nature makes it compatible with the mild basic conditions used for Nα-Fmoc group removal, while allowing for its cleavage during the final trifluoroacetic acid (TFA)-mediated detachment of the peptide from the resin. The presence of this large protecting group influences two critical aspects of the synthesis process: the steric environment of the coupling reaction and the solubility of the growing peptide chain in organic solvents.

Steric Effects of Trityl Group on Amide Bond Formation

The formation of an amide bond is a nucleophilic substitution reaction between the activated C-terminus of a protected amino acid and the free N-terminus of the growing peptide chain. The efficiency and kinetics of this reaction are highly sensitive to steric hindrance around the reacting centers. The structure of this compound presents two sources of significant steric bulk: the N-methyl (N-Me) group on the alpha-nitrogen and the trityl (Trt) group on the side-chain amide.

The trityl group, with its three phenyl rings, creates a sterically demanding environment that can interfere with the approach of the activated carboxyl group to the N-terminus of the peptide chain, thereby slowing the rate of amide bond formation luxembourg-bio.com. This effect is compounded by the N-methylation of the backbone nitrogen. N-methylated amino acids are known to possess greater steric hindrance than their unmethylated counterparts, often requiring more potent coupling reagents (e.g., HATU over HBTU/HCTU) and longer reaction times to achieve high coupling yields peptide.com.

The combination of these two bulky moieties in this compound results in a sterically hindered building block. Consequently, its incorporation into a peptide sequence is more challenging than that of a standard amino acid or even an amino acid with only one of these modifications. The successful formation of the peptide bond often necessitates optimized coupling protocols, such as extended reaction times or the use of highly efficient activation agents, to overcome the reduced reactivity.

Table 1: Conceptual Comparison of Steric Hindrance and Coupling Efficiency

| Amino Acid Type | Key Structural Features | Relative Steric Hindrance | Expected Coupling Efficiency (Standard Conditions) |

|---|---|---|---|

| Standard (e.g., Fmoc-Ala-OH) | - H on α-nitrogen

| Low | High |

| N-Methylated (e.g., Fmoc-N-Me-Ala-OH) | - CH₃ on α-nitrogen | Moderate | Moderate to Low |

| Side-Chain Protected (e.g., Fmoc-Gln(Trt)-OH) | - Bulky Trt group on side chain | High | Moderate to Low |

| This compound | - CH₃ on α-nitrogen

| Very High | Low |

Solubility Enhancement of Intermediates in Organic Solvents

During SPPS, the growing peptide chain remains attached to an insoluble solid support while reactions occur in an organic solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A common challenge, particularly in the synthesis of long or complex peptides, is the aggregation of peptide chains. This aggregation, driven by intermolecular hydrogen bonding, can lead to poor solvation, resulting in incomplete Fmoc deprotection and coupling reactions.

Unprotected glutamine side chains can participate in hydrogen bonding, contributing to peptide aggregation and reduced solubility nih.gov. The trityl group plays a crucial role in mitigating this issue. By capping the side-chain amide, the large and hydrophobic Trt group effectively disrupts the formation of intermolecular hydrogen bonds peptide.com. This masking effect prevents the peptide intermediates from forming the ordered secondary structures, such as β-sheets, that are often responsible for aggregation and insolubility.

Table 2: Solubility of Fmoc-Gln(Trt)-OH (0.2 M) in Various Organic Solvents

| Solvent | Solubility at 0.2 M |

|---|---|

| N,N-Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| 2-Methyltetrahydrofuran (2-MeTHF) | Soluble |

| Anisole | Insoluble |

| Ethyl Acetate | Insoluble |

| Toluene | Insoluble |

Data sourced from a study on greening peptide synthesis, which evaluated the dissolution of reagents in various solvents rsc.org.

Advanced Research Applications and Methodological Enhancements

Design of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of N-methylated amino acids, using reagents like Fmoc-N-Me-D-Gln(Trt)-OH, is a cornerstone of peptidomimetic design. researchgate.net N-methylation alters the peptide backbone, which can lead to analogs with improved therapeutic potential, including enzyme inhibitors and receptor antagonists. researchgate.net

The N-methyl group on the peptide backbone fundamentally alters its conformational freedom. By replacing an amide proton with a methyl group, it eliminates a hydrogen bond donor and introduces steric constraints that restrict the rotation around the Cα-C and N-Cα bonds. This modification is a powerful tool for stabilizing specific secondary structures, such as beta-turns or helical folds, which are often crucial for biological activity.

The introduction of a residue from this compound can lock a peptide into a bioactive conformation, thereby increasing its binding affinity and selectivity for a specific biological target. nih.govnih.govacs.org Conformational studies on peptides containing N-methylated residues have demonstrated their ability to produce stable foldamers with distinct topologies compared to their non-methylated counterparts. researchgate.net This level of structural pre-organization is highly advantageous for designing peptides with predictable and enhanced biological functions.

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The amide bonds of a standard peptide are susceptible to enzymatic cleavage, leading to a short in-vivo half-life. nih.govsemanticscholar.org The incorporation of N-methylated amino acids is a highly effective strategy to confer resistance to proteolytic degradation. researchgate.netnih.govnih.govacs.org

| Peptide Type | Susceptibility to Proteolytic Cleavage | Resulting In-Vivo Half-Life | Key Structural Feature |

|---|---|---|---|

| Standard Peptide | High | Short | Unsubstituted Amide Backbone (-CO-NH-) |

| N-Methylated Peptide Analog | Low to Negligible | Significantly Extended | N-Methylated Amide Backbone (-CO-N(CH₃)-) |

Poor membrane permeability is another significant challenge for peptide drugs, limiting their ability to reach intracellular targets and preventing oral bioavailability. nih.gov N-methylation, through the incorporation of building blocks like this compound, can substantially improve the ability of a peptide to cross cell membranes. nih.govnih.govacs.orgnih.gov

This enhancement is attributed to two primary mechanisms. First, replacing an N-H hydrogen with a methyl group reduces the number of hydrogen bond donors, decreasing the molecule's polarity and the energy penalty required to shed its hydration shell before entering the hydrophobic lipid bilayer. scispace.com Second, the conformational constraints imposed by N-methylation can favor the adoption of "chameleonic" structures that shield their polar groups in a hydrophobic environment while exposing them in an aqueous one. While a direct correlation between the number of N-methyl groups and permeability is not always observed, the strategic placement of these modifications is a proven method to improve intestinal and cellular permeability. cipsm.de Studies have shown that multiple N-methylations can drastically improve these properties, leading in some cases to orally bioavailable peptide analogs. nih.govsemanticscholar.org

| N-Methylation Pattern | Effect on Caco-2 Permeability (Papp) | Observed Transport Route | Reference Finding |

|---|---|---|---|

| Non-N-methylated scaffold | Poor (< 1 × 10⁻⁶ cm/s) | Paracellular | Comparable to mannitol cipsm.de |

| Multiple N-Methylations (1-5 groups) | Variable; 10 out of 54 analogs showed high permeability | Transcellular | No direct correlation with the number of N-Me groups cipsm.de |

| N-Me adjacent to a D-Ala residue | High (> 1 × 10⁻⁵ cm/s) | Facilitated Diffusion Suggested | Observed in 9 out of 10 permeable peptides in one study cipsm.de |

Integration into Combinatorial Peptide Library Synthesis

Combinatorial chemistry is a powerful engine for drug discovery, allowing for the rapid synthesis and screening of vast numbers of compounds. N-methylated amino acids are highly desirable building blocks for these libraries, as they introduce drug-like properties from the outset. nih.govnih.gov